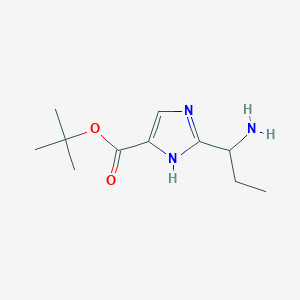

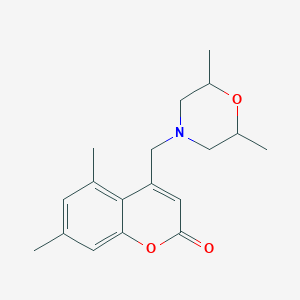

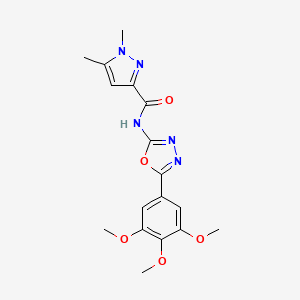

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide” is a compound that belongs to the class of thiazolidinediones . Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are present in numerous biological compounds and have diverse biological as well as clinical uses .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves the use of 5-(benzylidene)thiazolidine-2,4-dione with N N 1-dimethylformamide in diethyl amino . The synthesized compounds were confirmed to have in vitro antidiabetic activity . Another study mentioned the synthesis of substituted 5-benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione derivatives .Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives depends on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety . The structure of these compounds is crucial for their biological activities .Chemical Reactions Analysis

Thiazolidinediones exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidinediones are influenced by the substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold . These substitutions make the TZD scaffold a highly utilized and versatile moiety that exhibits a wide range of biological activities .Scientific Research Applications

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have been found to possess antibacterial and antifungal properties . The antimicrobial activity of these compounds can be influenced by the substituent .

Anticancer Activity

Some thiazolidine-2,4-dione derivatives have shown notable in vitro anticancer activity against various cancer cell lines . For instance, a compound with a similar structure exhibited significant activity against HeLa, HT29, A549, and MCF-7 cell lines .

Anti-inflammatory Effects

Thiazolidine-2,4-dione derivatives are known to inhibit the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules . This suggests potential applications in the treatment of inflammatory diseases.

Lipid Profile Improvement

Thiazolidine-2,4-dione derivatives have been reported to have beneficial effects on the lipid profile . This could make them useful in managing conditions related to lipid metabolism.

Blood Pressure Lowering

These compounds have also been associated with blood pressure lowering effects , which could be beneficial in the treatment of hypertension.

Antidiabetic Activity

Thiazolidine-2,4-dione derivatives have shown promising antidiabetic activity in in vivo studies . Some compounds have demonstrated antidiabetic efficacy comparable to standard drugs, without considerable effect on body weight .

Safety And Hazards

Future Directions

The title compounds have the potential to be developed as partial PPAR-γ agonists . The compounds showed promising antidiabetic activity comparable with the standard drug rosiglitazone . Future research could focus on further investigating the binding interactions of these compounds with the PPAR-γ receptor and establishing their binding mechanism .

properties

IUPAC Name |

N-benzhydryl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-17-13-27-20(26)23(17)16-11-22(12-16)19(25)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGSSCPCJVDMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)

![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)

![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)